molecular formula C28H24F3N3O4S B2499196 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-91-5

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2499196
CAS No.: 851714-91-5
M. Wt: 555.57
InChI Key: HLFAOFALSJBPTN-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H24F3N3O4S and its molecular weight is 555.57. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Activity

The synthesis and evaluation of benzamides with trifluoroethoxy ring substituents, including compounds structurally related to the specified chemical, have shown oral antiarrhythmic activity in mice. Variations in the heterocyclic ring are permissible, with activity influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. One compound in this class, flecainide acetate, has been extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Antiamnestic and Antihypoxic Activities

Compounds structurally similar to the specified chemical have been screened for antiamnestic (AA) and antihypoxic (AH) activities by evaluating their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. One compound showed superior AA and AH activity compared to the prototype, indicating potential as a cognitive enhancer and for protecting against memory impairment induced by CO2 (Ono et al., 1995).

Melanoma Cytotoxicity

Benzamide derivatives, including those with structural similarities to the specified compound, have been identified as selective agents for melanotic melanoma. These compounds are used for scintigraphic imaging in nuclear medicine due to their high binding capacity. The conjugation of benzamide derivatives with alkylating cytostatics has been explored for targeted drug delivery, showing enhanced toxicity against melanoma cells compared to the parent chlorambucil, indicating their potential for improved melanoma therapy (Wolf et al., 2004).

Antiallergy Agents

N-(4-Substituted-thiazolyl)oxamic acid derivatives, structurally related to the specified chemical, have been synthesized and tested for antiallergy activity in rats. These compounds showed significant potency, surpassing that of disodium cromoglycate, a standard antiallergy agent. This suggests their potential as novel, orally active antiallergy agents, offering a new approach to allergy treatment (Hargrave et al., 1983).

Stearoyl-CoA Desaturase-1 Inhibition

Further optimization of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, related to the chemical , led to the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. These inhibitors, including a compound with sub-nanomolar IC50 values, demonstrated dose-dependent decreases in plasma desaturation index in mice, highlighting their potential for treating metabolic disorders (Uto et al., 2009).

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N3O4S/c29-28(30,31)20-5-3-4-19(13-20)27(36)32-10-11-34-15-25(21-6-1-2-7-22(21)34)39-16-26(35)33-14-18-8-9-23-24(12-18)38-17-37-23/h1-9,12-13,15H,10-11,14,16-17H2,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFAOFALSJBPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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